4-(9-Acridinylamino)-N-(2-(9-acridinylamino)ethyl)butanamide
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Overview
Description
4-(Acridin-9-ylamino)-N-(2-(acridin-9-ylamino)ethyl)butanamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This compound, in particular, has been studied for its potential antitumor activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acridin-9-ylamino)-N-(2-(acridin-9-ylamino)ethyl)butanamide typically involves the reaction of acridine derivatives with appropriate amines under controlled conditions. One common method involves the use of acridine-9-carboxylic acid as a starting material, which is then converted to the corresponding amine through a series of reactions including reduction and amination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Acridin-9-ylamino)-N-(2-(acridin-9-ylamino)ethyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxides, while reduction may yield reduced acridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Mechanism of Action
The mechanism of action of 4-(acridin-9-ylamino)-N-(2-(acridin-9-ylamino)ethyl)butanamide involves its interaction with DNA and proteins. It is known to inhibit topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4’-(Acridin-9-ylamino)methanesulfonanilides: These compounds also exhibit antitumor activity and have been studied for their structure-activity relationships.
2-({4-[4-(acridin-9-ylamino)phenylthio]phenyl}(2-hydroxyethyl)amino)ethan-1-ol: Another acridine derivative with potent anticancer activity.
Uniqueness
4-(Acridin-9-ylamino)-N-(2-(acridin-9-ylamino)ethyl)butanamide is unique due to its specific structure, which allows it to interact effectively with topoisomerase II and exhibit strong anticancer properties. Its dual acridine moieties provide enhanced binding affinity to DNA, making it a promising candidate for further development as an anticancer agent.
Properties
CAS No. |
94731-72-3 |
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Molecular Formula |
C32H29N5O |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
4-(acridin-9-ylamino)-N-[2-(acridin-9-ylamino)ethyl]butanamide |
InChI |
InChI=1S/C32H29N5O/c38-30(18-9-19-34-31-22-10-1-5-14-26(22)36-27-15-6-2-11-23(27)31)33-20-21-35-32-24-12-3-7-16-28(24)37-29-17-8-4-13-25(29)32/h1-8,10-17H,9,18-21H2,(H,33,38)(H,34,36)(H,35,37) |
InChI Key |
MKLIWUAZNOFJNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)NCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
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